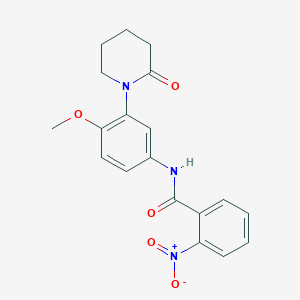

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

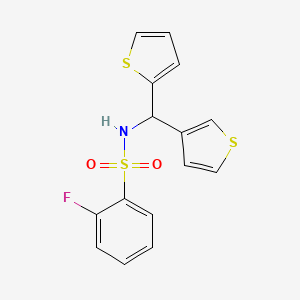

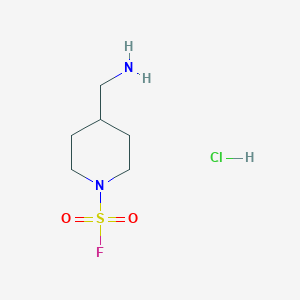

The compound “N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-nitrobenzamide” is a complex organic molecule that contains several functional groups. It has a piperidine ring, which is a common structure in many pharmaceuticals . It also contains a nitro group and an amide group, which are common in many synthetic organic compounds.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. The nitro group could potentially undergo reduction reactions, and the amide group could participate in hydrolysis reactions .Scientific Research Applications

- Researchers have explored the NLO properties of 4-methoxy-2-nitroaniline, which is structurally related to our compound of interest .

- Characterization techniques, including X-ray diffraction (XRD), Fourier transform infrared (FTIR), and UV–Vis-NIR studies, have revealed its crystal structure, functional groups, and optical properties .

- It’s worth exploring whether N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide exhibits any antimicrobial effects .

- Given the importance of neuroinflammation in neurodegenerative diseases, exploring our compound’s effects on inflammation pathways (e.g., STAT3 inhibition) could be insightful .

Nonlinear Optical Materials

Single Crystal Growth and Characterization

Antimicrobial Activity

Anti-Inflammatory and Analgesic Properties

Neuroinflammation and STAT3 Inhibition

Materials Science and Technology

Mechanism of Action

Target of Action

The primary target of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide is activated factor X (FXa) in the coagulation cascade . This compound has a high selectivity for FXa over other human coagulation proteases .

Mode of Action

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide acts as a direct inhibitor of FXa . It binds in the active site of FXa, resulting in a rapid onset of inhibition .

Biochemical Pathways

By inhibiting FXa, N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . As a result of this inhibition, the compound reduces thrombin generation, indirectly inhibiting platelet aggregation .

Pharmacokinetics

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide has been identified as the major circulating metabolite of this compound in humans, it is inactive against human FXa .

Result of Action

The molecular and cellular effects of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . These effects contribute to its antithrombotic efficacy, which has been demonstrated in pre-clinical studies .

Future Directions

properties

IUPAC Name |

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O5/c1-27-17-10-9-13(12-16(17)21-11-5-4-8-18(21)23)20-19(24)14-6-2-3-7-15(14)22(25)26/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYSYAGLVBSQAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyano-N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-4-fluoroaniline](/img/structure/B2723206.png)

![3-phenylacrylaldehyde N-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]hydrazone](/img/structure/B2723209.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2723213.png)

![tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B2723222.png)

![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]cyclopropanecarboxamide](/img/structure/B2723229.png)